
Bis(pentamethylcyclopentadienyl)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentamethylcyclopentadienyl)calcium typically involves the reaction of calcium with pentamethylcyclopentadiene in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
While there is limited information on large-scale industrial production methods for this compound, it is generally produced in small quantities for research purposes. The synthesis process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentamethylcyclopentadienyl)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and various organic ligands. Reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include calcium oxide, substituted cyclopentadienyl complexes, and various organic-metal complexes .
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)calcium has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials, including high-temperature superconductors and luminescent materials .
Mécanisme D'action
The mechanism by which bis(pentamethylcyclopentadienyl)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the calcium ion, allowing it to participate in various chemical reactions. The compound can interact with organic molecules, metal ions, and biological targets, leading to a range of effects depending on the specific context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: Similar in structure but contains barium instead of calcium.
Bis(pentamethylcyclopentadienyl)rhodium: Contains rhodium and is used in different catalytic applications.
Bis(pentamethylcyclopentadienyl)iridium: Contains iridium and is used in organic synthesis and catalysis .
Uniqueness
Bis(pentamethylcyclopentadienyl)calcium is unique due to its specific reactivity and stability provided by the pentamethylcyclopentadienyl ligands. This makes it particularly useful in research applications where controlled reactivity is required .
Propriétés
Formule moléculaire |
C20H30Ca |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
calcium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ca/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
NWDZPSJVMNWLCC-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


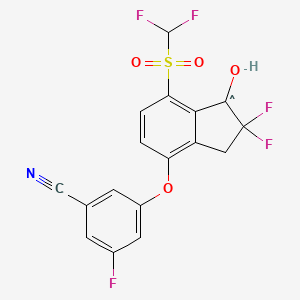
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
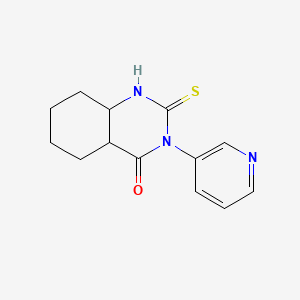
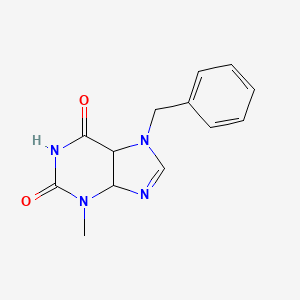
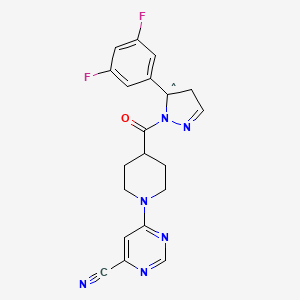

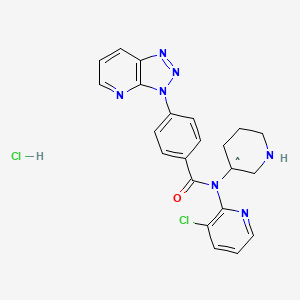
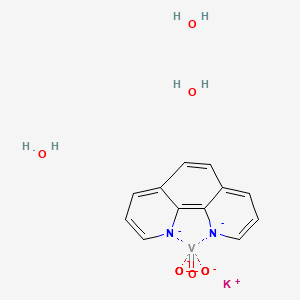
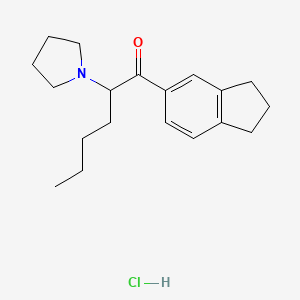
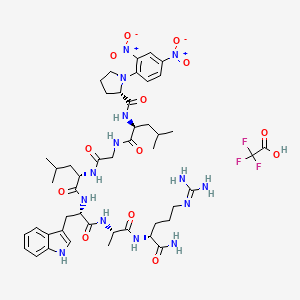
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
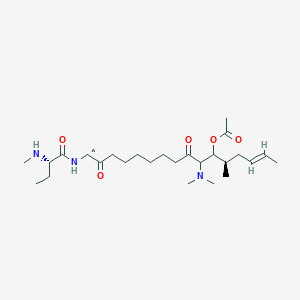
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)

